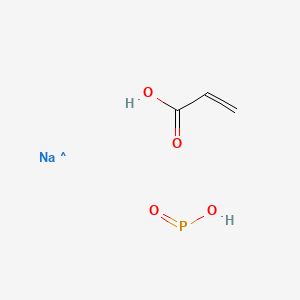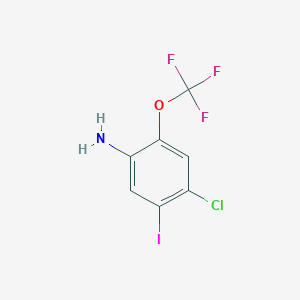
Benzenamine, 4-chloro-5-iodo-2-(trifluoromethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 4-chloro-5-iodo-2-(trifluoromethoxy)- is an aromatic amine compound characterized by the presence of chlorine, iodine, and trifluoromethoxy substituents on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-chloro-5-iodo-2-(trifluoromethoxy)- typically involves multi-step organic reactions. One common method is the halogenation of a precursor benzenamine compound, followed by the introduction of the trifluoromethoxy group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitution pattern on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and advanced purification methods are employed to scale up the production while maintaining the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, 4-chloro-5-iodo-2-(trifluoromethoxy)- undergoes various types of chemical reactions, including:
Substitution Reactions: Electrophilic and nucleophilic substitution reactions are common due to the presence of halogen atoms.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or quinone derivatives and reduction to form amine derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are used under controlled conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include substituted benzenamines, nitrobenzenes, and biaryl compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Benzenamine, 4-chloro-5-iodo-2-(trifluoromethoxy)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Benzenamine, 4-chloro-5-iodo-2-(trifluoromethoxy)- involves its interaction with specific molecular targets and pathways. The presence of halogen and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to biological targets, such as enzymes and receptors. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenamine, 4-chloro-2-iodo-: Similar structure but lacks the trifluoromethoxy group.
Benzenamine, 4-chloro-5-iodo-2-nitro-: Contains a nitro group instead of the trifluoromethoxy group.
Benzenamine, 4-chloro-5-iodo-2-methoxy-: Contains a methoxy group instead of the trifluoromethoxy group.
Propriétés
Formule moléculaire |
C7H4ClF3INO |
|---|---|
Poids moléculaire |
337.46 g/mol |
Nom IUPAC |
4-chloro-5-iodo-2-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C7H4ClF3INO/c8-3-1-6(14-7(9,10)11)5(13)2-4(3)12/h1-2H,13H2 |
Clé InChI |
PWRJTLKRBZJHTA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1I)Cl)OC(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


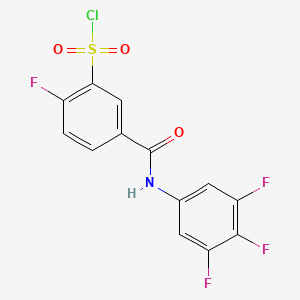
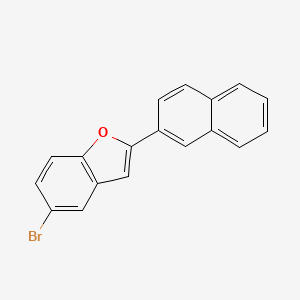
![6H-Pyrrolo[3,2-c]pyridin-6-one, 3-amino-1,5-dihydro-](/img/structure/B15131018.png)
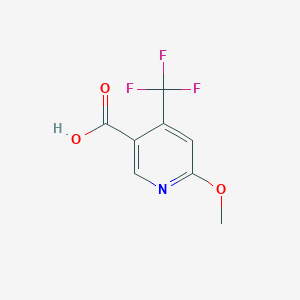


![2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-8-methyl-1H-purin-6-one](/img/structure/B15131046.png)
![2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine](/img/structure/B15131047.png)
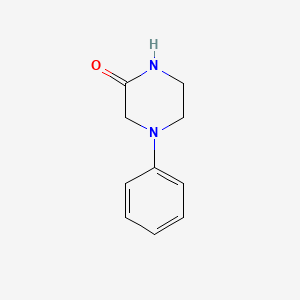
![1-[(4-Nitrophenyl)methyl]pyridine](/img/structure/B15131056.png)
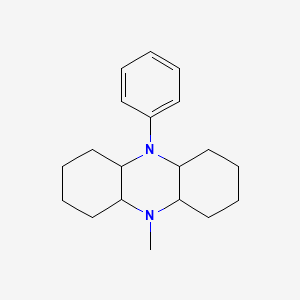
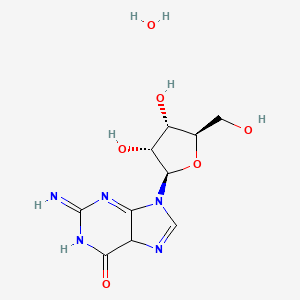
![Methyl 2-aminothiazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B15131065.png)
